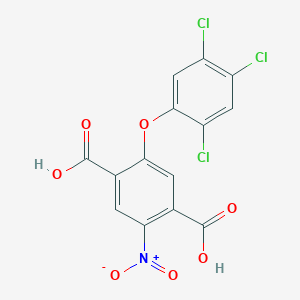![molecular formula C14H12Cl2N8O2 B11710979 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11710979.png)
1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features multiple functional groups, including an oxadiazole ring, a triazole ring, and a hydrazide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide typically involves multi-step organic reactions. The process may start with the preparation of the oxadiazole and triazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include hydrazine, dichlorobenzaldehyde, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反应分析
Types of Reactions
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, altering its chemical structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids or bases to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
- 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
- 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1E)-1-(3,4-difluorophenyl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
Uniqueness
The uniqueness of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.
属性
分子式 |
C14H12Cl2N8O2 |
|---|---|
分子量 |
395.2 g/mol |
IUPAC 名称 |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C14H12Cl2N8O2/c1-6(8-3-4-9(15)10(16)5-8)18-20-14(25)11-7(2)24(23-19-11)13-12(17)21-26-22-13/h3-5H,1-2H3,(H2,17,21)(H,20,25)/b18-6+ |
InChI 键 |
ARRDCJSQFKZKSQ-NGYBGAFCSA-N |
手性 SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C(\C)/C3=CC(=C(C=C3)Cl)Cl |
规范 SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)NN=C(C)C3=CC(=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(4-{4-[(1,3-Dioxo-1,3-dihydro-2-benzofuran-5-YL)sulfanyl]phenoxy}phenyl)sulfanyl]-2-benzofuran-1,3-dione](/img/structure/B11710896.png)
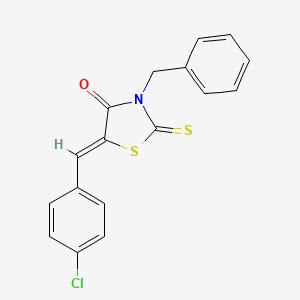
![1-[4-(dimethylamino)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid](/img/structure/B11710918.png)
![7-[(4-bromophenyl)-(6-hydroxy-8-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-7-yl)methyl]-6-hydroxy-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-8-one](/img/structure/B11710923.png)
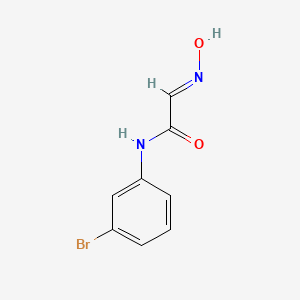
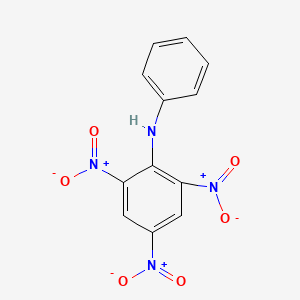
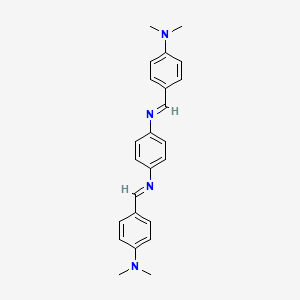
![4-methyl-N-[2,2,2-tribromo-1-(2-naphthyloxy)ethyl]benzamide](/img/structure/B11710941.png)
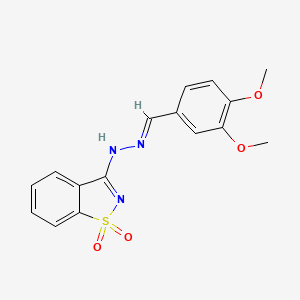
![(2E)-3-(3-fluorophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B11710949.png)
![ethyl 6-(2-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11710959.png)
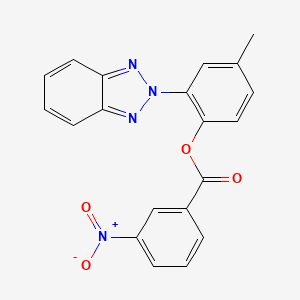
![2-[(3-Carboxyphenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B11710969.png)
